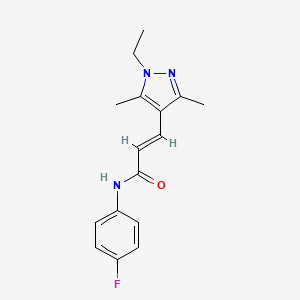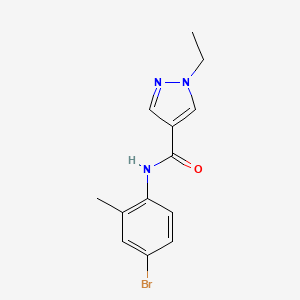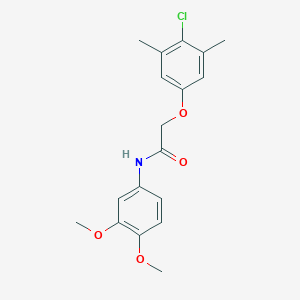
4-(benzyloxy)-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-ethoxybenzamide, also known as BEOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-3-ethoxybenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit tumor growth, and induce cell death in cancer cells. Additionally, this compound has been shown to have antioxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(benzyloxy)-3-ethoxybenzamide has several advantages for lab experiments, including its high purity and stability. However, this compound is also relatively expensive and can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-(benzyloxy)-3-ethoxybenzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its potential as an anti-inflammatory agent and as a potential treatment for cancer make it an important area of research. Further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets.
Synthesemethoden
The synthesis of 4-(benzyloxy)-3-ethoxybenzamide involves the reaction of 4-hydroxy-3-ethoxybenzoic acid with benzyl bromide in the presence of a base. The resulting product is then converted into this compound through a series of reactions, including esterification and amidation.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-3-ethoxybenzamide has been studied for its potential in various scientific research applications, including as an anti-inflammatory agent and as a potential treatment for cancer. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the expression of pro-inflammatory genes in cells. Additionally, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
3-ethoxy-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFDREOUZVNBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)
![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)


![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)



![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)

![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)

